molecular formula C21H21N3O3 B10935988 3,6-dicyclopropyl-N-(2-ethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3,6-dicyclopropyl-N-(2-ethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10935988
M. Wt: 363.4 g/mol
InChI Key: KQMNQCLIJLMQBE-UHFFFAOYSA-N
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Description

3,6-DICYCLOPROPYL-N~4~-(2-ETHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazolo[5,4-b]pyridine derivatives, including 3,6-DICYCLOPROPYL-N~4~-(2-ETHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE, typically involves the heterocyclization of 5-aminoisoxazoles with 1,3-dielectrophiles . One common method includes the reaction of 5-amino-3-methylisoxazole with Mannich bases in pyridine under reflux conditions . Another approach involves the recyclization of 4-acyl-1H-pyrrole-2,3-diones with isoxazole to form α-ketoamides .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3,6-DICYCLOPROPYL-N~4~-(2-ETHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce isoxazolines .

Scientific Research Applications

3,6-DICYCLOPROPYL-N~4~-(2-ETHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has various scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-DICYCLOPROPYL-N~4~-(2-ETHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with enzymes, receptors, and other proteins, leading to various biological effects . The exact molecular targets and pathways for this compound are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: The parent compound with a five-membered ring containing one oxygen and one nitrogen atom.

    Isoxazolines: Reduced derivatives of isoxazoles.

    Isoxazolopyridines: Compounds with a fused pyridine ring.

Uniqueness

3,6-DICYCLOPROPYL-N~4~-(2-ETHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other isoxazole derivatives .

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

3,6-dicyclopropyl-N-(2-ethoxyphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H21N3O3/c1-2-26-17-6-4-3-5-15(17)22-20(25)14-11-16(12-7-8-12)23-21-18(14)19(24-27-21)13-9-10-13/h3-6,11-13H,2,7-10H2,1H3,(H,22,25)

InChI Key

KQMNQCLIJLMQBE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=NC3=C2C(=NO3)C4CC4)C5CC5

Origin of Product

United States

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